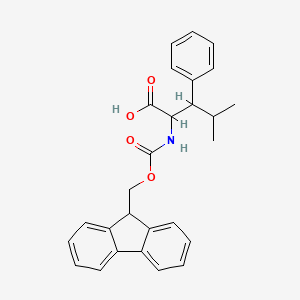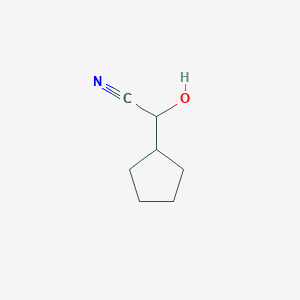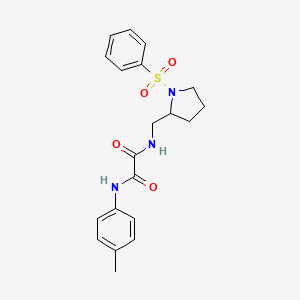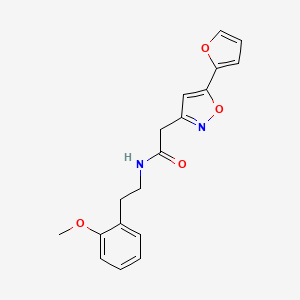
N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3,3-diphenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3,3-diphenylpropanamide is a useful research compound. Its molecular formula is C29H27N5O3 and its molecular weight is 493.567. The purity is usually 95%.
BenchChem offers high-quality N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3,3-diphenylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3,3-diphenylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Compounds containing furan, pyrazole, and pyrimidinone moieties, similar to the chemical structure , have been synthesized for various applications, including the development of new materials, pharmaceuticals, and agrochemicals. The versatility of these heterocyclic frameworks allows for the creation of compounds with potential antimicrobial, antifungal, anticancer, and antiviral properties (El-Azab et al., 2018).
Antimicrobial and Antiviral Activities
Several studies have focused on the antimicrobial and antiviral potentials of compounds incorporating furan and pyrazole derivatives. For instance, furan-based compounds have been evaluated for their effectiveness against various strains of bacteria and viruses, suggesting that the structural elements in N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3,3-diphenylpropanamide could be leveraged for similar applications (Stephens et al., 2001).
Catalytic and Chemical Reactivity Studies
The study of novel heterocyclic compounds often includes investigations into their catalytic properties and chemical reactivity. This research can lead to the discovery of new reactions and the development of new synthetic methodologies that could be applicable to the synthesis of complex molecules, including pharmaceuticals and materials (Narita et al., 1971).
Potential Applications in Drug Discovery
The structural complexity and the presence of multiple heterocyclic rings in compounds like N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3,3-diphenylpropanamide make them interesting candidates for drug discovery efforts. These molecules could be used as scaffolds for the development of new therapeutic agents targeting a wide range of diseases, due to their potential for exhibiting diverse biological activities (Ismail et al., 2004).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the pyrazole ring, the dihydropyrimidine ring, and the amide bond. The pyrazole ring is synthesized using a reaction between furan-2-carboxylic acid and 3-methyl-1-phenyl-1H-pyrazol-5-amine. The dihydropyrimidine ring is synthesized using a reaction between 4-isopropyl-6-oxo-1,6-dihydropyrimidine-2-carbaldehyde and urea. The amide bond is formed using a reaction between the pyrazole and dihydropyrimidine intermediates and 3,3-diphenylpropanoic acid chloride.", "Starting Materials": [ "Furan-2-carboxylic acid", "3-methyl-1-phenyl-1H-pyrazol-5-amine", "4-isopropyl-6-oxo-1,6-dihydropyrimidine-2-carbaldehyde", "Urea", "3,3-diphenylpropanoic acid chloride" ], "Reaction": [ "Step 1: Synthesis of pyrazole ring - Reaction between furan-2-carboxylic acid and 3-methyl-1-phenyl-1H-pyrazol-5-amine in the presence of a coupling agent such as EDC or DCC to form N-(3-(furan-2-yl)-1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrazol-5-yl)acetamide.", "Step 2: Synthesis of dihydropyrimidine ring - Reaction between 4-isopropyl-6-oxo-1,6-dihydropyrimidine-2-carbaldehyde and urea in the presence of a catalyst such as ammonium acetate to form 4-isopropyl-6-oxo-1,6-dihydropyrimidine-2-carboxamide.", "Step 3: Formation of amide bond - Reaction between the pyrazole and dihydropyrimidine intermediates and 3,3-diphenylpropanoic acid chloride in the presence of a coupling agent such as EDC or DCC to form N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3,3-diphenylpropanamide." ] } | |
Número CAS |
1207039-50-6 |
Fórmula molecular |
C29H27N5O3 |
Peso molecular |
493.567 |
Nombre IUPAC |
N-[5-(furan-2-yl)-2-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrazol-3-yl]-3,3-diphenylpropanamide |
InChI |
InChI=1S/C29H27N5O3/c1-19(2)23-18-28(36)32-29(30-23)34-26(17-24(33-34)25-14-9-15-37-25)31-27(35)16-22(20-10-5-3-6-11-20)21-12-7-4-8-13-21/h3-15,17-19,22H,16H2,1-2H3,(H,31,35)(H,30,32,36) |
Clave InChI |
WLDRXODPODUBBJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2563185.png)

![3-(4-methoxybenzyl)-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2563187.png)


![N-[(4-Chlorophenyl)methyl]-4-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidine-1-carboxamide](/img/structure/B2563192.png)
![7-[(E)-but-2-enyl]-1-[(2-fluorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2563193.png)
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2563194.png)
![3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B2563197.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2563199.png)

![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-phenyloxamide](/img/structure/B2563205.png)